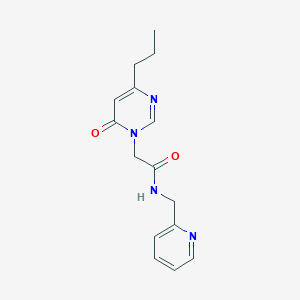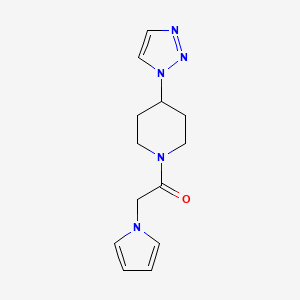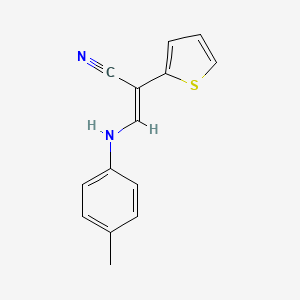![molecular formula C23H19Cl2N3O2S2 B2638732 N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide CAS No. 1787906-07-3](/img/structure/B2638732.png)
N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H19Cl2N3O2S2 and its molecular weight is 504.44. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibitory Actions on Key Enzymes
Research has shown that certain derivatives of thieno[3,2-d]pyrimidine possess potent inhibitory activities against crucial enzymes in cancer cell metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues have demonstrated remarkable dual inhibition of both TS and DHFR, implying a strong potential for these compounds in cancer treatment strategies (Gangjee et al., 2009).
Enhancement of Antitumor Activity
Various substitutions and modifications on the thieno[3,2-d]pyrimidine structure have been found to significantly enhance antitumor activities. For example, the introduction of an ethyl group at the 6-position of the thieno[3,2-d]pyrimidine ring has been observed to increase the potency and spectrum of tumor inhibition in vitro, compared to its methyl analogue (Gangjee et al., 2009).
Synthetic Pathways and Structural Analysis
Synthetic routes have been developed to create novel thieno[3,2-d]pyrimidine derivatives with diverse functional groups, aiming to explore their biological potential and optimize their antitumor properties. Studies involving X-ray crystal structures of these compounds bound to enzymes like DHFR have provided valuable insights into their mode of action and interactions at the molecular level (Gangjee et al., 2009).
Molecular Design and Modifications
Targeted Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives have been meticulously designed to target specific enzymes involved in nucleotide synthesis and cancer cell proliferation. The synthesis of compounds like N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid highlights the potential of these molecules to inhibit both DHFR and TS, indicating a robust mechanism for impeding cancer cell growth (Gangjee et al., 2005).
Physicochemical Property Comparison
The physicochemical properties of thieno[3,2-d]pyrimidine derivatives have been compared with isomeric thienopyrimidinones and benzo isosteres. These comparisons are crucial for understanding how alterations in the molecular structure, such as the position of the sulfur atom, can influence the electronic properties and, consequently, the biological activities of these compounds (Zadorozhny et al., 2010).
Propiedades
IUPAC Name |
N-benzyl-2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S2/c1-2-27(13-15-7-4-3-5-8-15)19(29)14-32-23-26-17-11-12-31-21(17)22(30)28(23)18-10-6-9-16(24)20(18)25/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNLUTAFGJLAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)



![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)


![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)
